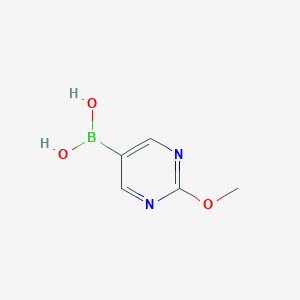

2-Methoxypyrimidine-5-boronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-methoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWAJLGHACDYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371597 | |

| Record name | 2-Methoxypyrimidine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-15-9 | |

| Record name | 2-Methoxypyrimidine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxypyrimidin-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxypyrimidine-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and outlines a general workflow for chemical characterization.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound. Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental design and synthesis.

| Property | Value | Source |

| IUPAC Name | (2-methoxypyrimidin-5-yl)boronic acid | [1] |

| CAS Number | 628692-15-9 | [2][3] |

| Molecular Formula | C₅H₇BN₂O₃ | [1] |

| Molecular Weight | 153.93 g/mol | [1][2] |

| Appearance | White to almost-white crystalline powder | |

| Melting Point | 161 °C | [4] |

| Boiling Point | 378.3 ± 52.0 °C (Predicted) | [4] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage Conditions | Store at room temperature, sealed in a dry, dark place | [4] |

Chemical Identifiers:

-

SMILES: OB(O)C1=CN=C(OC)N=C1

-

InChI: 1S/C5H7BN2O3/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3

-

InChIKey: YPWAJLGHACDYQS-UHFFFAOYSA-N

Experimental Protocols for Physical Property Determination

While vendor-specific data is available, independent verification of physical properties is a critical step in research. Below are detailed, standardized methodologies for determining the key physical properties of solid organic compounds like this compound.

The melting point is a crucial indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[5]

Methodology:

-

Sample Preparation: Finely crush a small amount of this compound into a powder. Pack the powder into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the sealed end on a hard surface.[6]

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[5]

-

Melting Point Apparatus (e.g., Mel-Temp): Insert the capillary tube into the designated slot in the heating block and place a calibrated thermometer in the thermometer well.

-

-

Heating and Observation: Heat the apparatus gently. For the Thiele tube, heat the side arm to create a convection current for uniform temperature distribution.[5] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, perform the determination in duplicate or triplicate.

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[7]

Methodology (Qualitative Visual Assessment):

-

Preparation: Add a small, known amount (e.g., 1-5 mg) of this compound to a test tube.

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., methanol, water, DMSO) to the test tube.[8]

-

Mixing: Vigorously mix the contents using a vortex mixer for at least one minute.[8]

-

Observation: Visually inspect the solution against a contrasting background. The absence of any visible solid particles indicates that the compound is soluble at or above that concentration. If solid remains, the compound is sparingly soluble or insoluble.[8]

-

Further Steps (if insoluble): Gentle heating or sonication can be applied to assess if dissolution is kinetically limited.[8]

Methodology (Quantitative Shake-Flask Method):

-

Saturation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.[9]

-

Separation: Separate the saturated solution from the excess solid by filtration (e.g., using a syringe filter) or centrifugation.[10]

-

Analysis: Accurately determine the concentration of the solute in the clear, saturated solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or by evaporating the solvent and weighing the residue).[11]

-

Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).[7]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a chemical reagent such as this compound, from initial acquisition to final quality assessment.

Caption: A logical workflow for the characterization of a chemical compound.

Safety and Handling Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Signal Word: Warning[2]

-

GHS Hazard Classifications:

Always consult the full Safety Data Sheet (SDS) from the supplier before use. Work in a well-ventilated area or a fume hood.

References

- 1. This compound | C5H7BN2O3 | CID 2736778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 628692-15-9 [sigmaaldrich.com]

- 3. Boric acid - Nanjing Raise Pharmatech Co., Ltd [raisechem.com]

- 4. This compound CAS#: 628692-15-9 [m.chemicalbook.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. quora.com [quora.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to 2-Methoxypyrimidine-5-boronic acid: Structure, Analysis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxypyrimidine-5-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical structure, analytical methodologies, and applications, with a focus on its role in the synthesis of pharmacologically active compounds. Experimental protocols and quantitative data are presented to support researchers in its practical application.

Chemical Structure and Properties

This compound, with the IUPAC name (2-methoxypyrimidin-5-yl)boronic acid, is a heterocyclic organic compound.[1][2] Its structure features a pyrimidine ring substituted with a methoxy group at the 2-position and a boronic acid group at the 5-position. This arrangement makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[3]

The chemical structure can be represented by the following SMILES string: B(C1=CN=C(N=C1)OC)(O)O.[1][4]

Physicochemical and Safety Data

A summary of the key physicochemical properties and identifiers for this compound is provided in the table below. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | (2-methoxypyrimidin-5-yl)boronic acid | [1][2] |

| CAS Number | 628692-15-9 | [1][3][5] |

| Molecular Formula | C₅H₇BN₂O₃ | [1][3][5] |

| Molecular Weight | 153.93 g/mol | [1][3][5] |

| Appearance | Yellow or white to off-white solid | [3][4] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8°C | [3] |

| InChI | 1S/C5H7BN2O3/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | [1][4] |

| InChIKey | YPWAJLGHACDYQS-UHFFFAOYSA-N | [1][4] |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [1][4] |

Chemical Analysis

The characterization and quality control of this compound are typically performed using a combination of spectroscopic and chromatographic techniques. While specific spectral data for this compound is not widely published, the following analytical methods are standard for its structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the hydrogen and carbon atoms in the molecule.

-

Mass Spectrometry (MS) : This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity. The exact mass is approximately 154.0549723 Da.[1][2]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial method for determining the purity of this compound.[3] It separates the main compound from any impurities, allowing for quantitative assessment of its purity level.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-methoxy-5-bromopyrimidine via a lithium-halogen exchange followed by borylation.

Materials:

-

2-methoxy-5-bromopyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl, 2 M)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-methoxy-5-bromopyrimidine (1.0 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M aqueous HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain this compound.

Caption: A generalized workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent for the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.[3] This reaction is widely used in drug discovery to synthesize complex molecules.[6]

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II), 0.05 equivalents)

-

Base (e.g., Sodium carbonate, 2.0 equivalents)

-

Solvent (e.g., 2:1 mixture of 1,4-dioxane and water)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine this compound, the aryl/heteroaryl halide, sodium carbonate, and the palladium catalyst.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 95 °C and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of pharmaceuticals.[3] The pyrimidine scaffold is a common feature in many biologically active compounds. Its use in Suzuki-Miyaura coupling allows for the efficient creation of libraries of compounds for drug screening.

One notable application is in the synthesis of kinase inhibitors. For instance, pyrimidine-based compounds have been developed as inhibitors of the p97/VCP ATPase, which is a promising target in cancer therapy.[7] p97/VCP is involved in various cellular processes, including protein degradation and DNA repair, and its dysregulation is implicated in several diseases.[7] The synthesis of isoquinoline ketone derivatives with anti-tumor activity also utilizes (2-methoxypyrimidin-5-yl)boronic acid as a key intermediate.[6]

Caption: Role of p97/VCP in cellular pathways and its inhibition by pyrimidine derivatives.

References

- 1. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H7BN2O3 | CID 2736778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Role of p97/VCP (Cdc48) in genome stability - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Methoxypyrimidine-5-boronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypyrimidine-5-boronic acid is a pivotal building block in modern organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions has made it a valuable reagent for constructing complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] The efficiency of synthetic transformations, purification processes, and formulation development hinges on a thorough understanding of the compound's solubility characteristics.

This technical guide addresses the solubility of this compound in organic solvents. While extensive quantitative solubility data is not widely published, this document provides a consolidated overview of its qualitative solubility, expected trends based on analogous compounds, and detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 628692-15-9 | Chem-Impex |

| Molecular Formula | C₅H₇BN₂O₃ | - |

| Molecular Weight | 153.93 g/mol | - |

| Appearance | White to off-white solid | General Knowledge |

| Purity | Typically ≥98% | [3] |

Qualitative Solubility and Expected Trends

General literature describes this compound as being soluble in common organic solvents.[1] Its application in Suzuki-Miyaura coupling reactions, often performed in solvent systems like 1,4-dioxane/water or DME/aqueous sodium carbonate, indicates its compatibility and at least partial solubility in these polar, aprotic environments.[4][5][6]

Based on its molecular structure, which includes a polar pyrimidine ring, a methoxy group, and a boronic acid moiety capable of hydrogen bonding, the following trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can solvate the polar regions of the molecule.

-

Moderate to High Solubility: Likely in polar protic solvents like methanol, ethanol, and other lower alcohols, due to the potential for hydrogen bonding with the boronic acid and nitrogen atoms.

-

Low Solubility: Expected in nonpolar solvents such as hexanes, toluene, and methylcyclohexane, as the polar nature of the molecule will not be effectively solvated.[7][8][9]

The solubility of related pyrimidine derivatives has been shown to increase with temperature, a trend that is also expected to hold for this compound.[10][11]

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is crucial. The following are two widely accepted methods for determining the solubility of a solid compound in an organic solvent.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[8][12][13] It is particularly useful for generating solubility data across a range of temperatures.

4.1.1 Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (or visual inspection)

4.1.2 Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar and seal the vial tightly to prevent evaporation.

-

Measurement: Place the sealed vial in the controlled temperature bath and begin stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

-

Monitor the solution's turbidity. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution. Record this temperature.

-

Data Analysis: Repeat the measurement for several different concentrations to generate a solubility curve (temperature vs. mole fraction).

4.1.3 Workflow Diagram

Shake-Flask Method (OECD 105)

This is a widely used method for determining equilibrium solubility at a constant temperature and is suitable for compounds with solubilities above 0.01 g/L.[7]

4.2.1 Materials and Apparatus

-

This compound

-

Desired organic solvents

-

Flasks with airtight stoppers (e.g., in triplicate)

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UPLC)

4.2.2 Procedure

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is essential.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation or filtration.

-

Analysis: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved solute using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the average concentration from the triplicate flasks to report the equilibrium solubility at that temperature.

4.2.3 Workflow Diagram

Data Presentation

Researchers who determine the solubility of this compound should structure their data in a clear, tabular format for easy comparison and interpretation.

Table 5.1: Equilibrium Solubility of this compound at 25 °C (Example Template)

| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) | Method |

| DMSO | 46.7 | Experimental Data | Experimental Data | Shake-Flask |

| DMF | 36.7 | Experimental Data | Experimental Data | Shake-Flask |

| Methanol | 32.7 | Experimental Data | Experimental Data | Shake-Flask |

| Acetone | 20.7 | Experimental Data | Experimental Data | Shake-Flask |

| Acetonitrile | 37.5 | Experimental Data | Experimental Data | Shake-Flask |

| THF | 7.6 | Experimental Data | Experimental Data | Shake-Flask |

| Ethyl Acetate | 6.0 | Experimental Data | Experimental Data | Shake-Flask |

| Dichloromethane | 9.1 | Experimental Data | Experimental Data | Shake-Flask |

| Toluene | 2.4 | Experimental Data | Experimental Data | Shake-Flask |

Conclusion

While specific quantitative solubility data for this compound remains limited in public literature, its chemical structure and use in synthesis suggest favorable solubility in polar organic solvents. For drug development and process chemistry applications, precise solubility values are indispensable. This guide provides robust, standardized protocols—the Dynamic Method and the Shake-Flask Method—to enable researchers to generate high-quality, reproducible solubility data. The systematic application of these methodologies will facilitate more efficient reaction optimization, purification, and formulation of this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. inter-chem.pl [inter-chem.pl]

- 4. WO2013012915A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Analytical Characterization of 2-Methoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-methoxypyrimidine-5-boronic acid. Due to the limited availability of publicly accessible experimental data for this specific compound, this document outlines the theoretical values and general experimental protocols applicable to its characterization. This guide is intended to support researchers in the identification, purity assessment, and quality control of this compound.

Compound Profile

This compound is a heterocyclic organic compound frequently utilized in medicinal chemistry and organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. Its chemical structure combines a pyrimidine ring with a methoxy group and a boronic acid functionality, making it a valuable reagent for the synthesis of complex molecules.

| Identifier | Value |

| IUPAC Name | (2-methoxypyrimidin-5-yl)boronic acid |

| CAS Number | 628692-15-9[1][2][3] |

| Molecular Formula | C₅H₇BN₂O₃[1][2] |

| Molecular Weight | 153.93 g/mol [1][2][3] |

| Exact Mass | 154.0549723 Da |

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | 8.5 - 8.7 | Singlet | N/A |

| H-6 | 8.5 - 8.7 | Singlet | N/A |

| -OCH₃ | 3.9 - 4.1 | Singlet | N/A |

| -B(OH)₂ | 5.0 - 6.0 | Broad Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 165 - 168 |

| C-4 | 158 - 161 |

| C-5 | 115 - 118 (broad due to Boron) |

| C-6 | 158 - 161 |

| -OCH₃ | 54 - 56 |

Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

Table 3: Expected Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray (ESI) |

| Expected [M+H]⁺ | 155.0622 |

| Expected [M-H]⁻ | 153.0466 |

| Expected [M+Na]⁺ | 177.0441 |

Experimental Protocols

Detailed methodologies for acquiring NMR and MS data are crucial for reproducible results.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may influence the chemical shifts.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for good resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

4.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

Acquisition Parameters:

-

Ionization Mode: ESI, positive and/or negative ion mode.

-

Mass Range: Typically m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Adjusted to obtain optimal signal intensity.

-

-

Data Analysis: The resulting mass spectrum should be analyzed to identify the molecular ion peak and other characteristic fragment ions.

Visualizations

5.1. Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Characterization.

5.2. Hypothetical Mass Spectrometry Fragmentation

This diagram presents a theoretical fragmentation pathway for this compound under mass spectrometry conditions. This is a predictive representation and has not been confirmed by experimental data.

Caption: Theoretical Fragmentation of this compound.

References

Stability and Storage of 2-Methoxypyrimidine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxypyrimidine-5-boronic acid. A thorough understanding of the stability profile of this key building block is critical for ensuring its integrity, and performance in research and drug development applications. This document outlines the inherent instability of boronic acids, recommended handling and storage practices, and general methodologies for stability assessment.

Introduction to the Stability of Boronic Acids

Boronic acids are a versatile class of compounds extensively used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by their inherent instability under certain conditions. The primary degradation pathways for boronic acids, including this compound, are:

-

Protodeboronation (Hydrolysis): This is a significant degradation pathway where the carbon-boron bond is cleaved in the presence of water, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by the presence of certain metal ions.

-

Oxidation: The boronic acid functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of phenols and boric acid. This degradation is a concern, especially at physiological pH.

-

Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process, with the equilibrium shifting back towards the boronic acid in the presence of water.

The stability of a specific boronic acid is influenced by its chemical structure, including the electronic and steric properties of its substituents. Heteroaromatic boronic acids, such as this compound, may exhibit unique stability profiles due to the electronic nature of the pyrimidine ring.

Recommended Storage and Handling

To maintain the quality and shelf-life of this compound, adherence to proper storage and handling protocols is imperative.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in its solid form. Storage in solution for extended periods is generally not recommended due to the increased risk of degradation.

| Form | Storage Temperature | Recommended Duration | Storage Conditions |

| Solid | -20°C | Long-term | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry, dark place. |

| 2-8°C | Short-term | Suitable for routine use. The container should be tightly sealed and protected from moisture and light. | |

| Room Temperature | Not Recommended | Prolonged storage at room temperature is discouraged due to the potential for accelerated degradation. |

Handling Precautions

Arylboronic acids should be handled with care in a laboratory setting. General handling precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.

-

Inert Atmosphere: For sensitive applications, handling under an inert atmosphere can minimize oxidative degradation.

-

Avoid Moisture: Minimize exposure to atmospheric moisture to prevent hydrolysis and boroxine formation.

Potential Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing stable formulations and analytical methods.

An In-depth Technical Guide to the Synthesis of 2-Methoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthesis mechanism for 2-Methoxypyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details the primary synthetic pathway, provides a step-by-step experimental protocol, and includes relevant quantitative data and visualizations to support researchers in the successful synthesis and application of this compound.

Core Synthesis Mechanism

The principal and most widely employed method for the synthesis of this compound is a two-step process. This process begins with the bromination of a suitable pyrimidine precursor to yield 2-methoxy-5-bromopyrimidine. The subsequent and crucial step involves a lithium-halogen exchange reaction, followed by borylation to afford the target boronic acid.[1] This method is favored for its efficiency and adaptability.

The key transformation hinges on the reaction of 2-methoxy-5-bromopyrimidine with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. This facilitates a lithium-halogen exchange, creating a highly reactive lithiated pyrimidine intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₇BN₂O₃ |

| Molecular Weight | 153.93 g/mol |

| Appearance | White to off-white solid[2] |

| Purity | ≥98% (commercially available)[2] |

| CAS Number | 628692-15-9[3] |

| InChI Key | YPWAJLGHACDYQS-UHFFFAOYSA-N[4] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Methoxy-5-bromopyrimidine (Precursor)

While 2-methoxy-5-bromopyrimidine is commercially available, a representative synthetic route from 2-amino-5-bromopyrimidine is outlined below. The procedure involves a diazotization reaction followed by a Sandmeyer-type reaction.

Methodology:

-

To a stirred solution of 2-amino-5-bromopyrimidine in an appropriate acidic medium (e.g., hydrobromic acid), sodium nitrite is added portion-wise at a reduced temperature (typically 0-5 °C) to form the diazonium salt.

-

The diazonium salt is then subjected to a Gattermann or Sandmeyer reaction. For the methoxy functional group, this can be achieved by decomposition of the diazonium salt in the presence of methanol.

-

The reaction mixture is then neutralized with a suitable base, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 2-methoxy-5-bromopyrimidine.

Step 2: Synthesis of this compound

This procedure details the conversion of 2-methoxy-5-bromopyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation.

Methodology:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methoxy-5-bromopyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

To this solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M aqueous HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude solid can be triturated with hexane to afford this compound as a white to off-white solid.

Quantitative Data

While a specific yield for the synthesis of this compound is not extensively reported in the reviewed literature, similar lithium-halogen exchange and borylation reactions on substituted pyrimidines typically proceed in good to excellent yields, often ranging from 60% to 85%. The purity of the final product, as commercially available, is typically high, often exceeding 98%.[2]

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the overall synthetic pathway from 2-methoxy-5-bromopyrimidine.

Experimental Workflow for Lithiation-Borylation

The logical flow of the key experimental steps is depicted below.

Application in Suzuki-Miyaura Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including isoquinoline ketone derivatives with anti-tumor activity.[3]

General Protocol for Suzuki-Miyaura Coupling

Methodology:

-

In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl or heteroaryl halide (1.0 equivalent), a base such as sodium carbonate (2.0 equivalents), and a palladium catalyst, for example, dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents).

-

Add a suitable solvent system, often a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture (e.g., to 95 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C5H7BN2O3 | CID 2736778 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of Substituted Pyrimidine Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a boronic acid moiety onto this privileged heterocycle unlocks a versatile toolkit for synthetic chemists, enabling facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling and other valuable transformations. This technical guide provides a comprehensive overview of alternative synthesis routes for substituted pyrimidine boronic acids, offering detailed experimental protocols, comparative data, and a glimpse into their application in targeting critical biological pathways.

Palladium-Catalyzed Miyaura Borylation of Halopyrimidines

The Miyaura borylation stands as a robust and widely adopted method for the synthesis of aryl and heteroaryl boronic esters. This palladium-catalyzed cross-coupling reaction of a halopyrimidine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers excellent functional group tolerance and generally high yields.

General Reaction Scheme

Where Ar-X is the substituted halopyrimidine and (pin)B-B(pin) is bis(pinacolato)diboron.

Quantitative Data Summary

| Entry | Halopyrimidine Substrate | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyrimidine | Pd(dppf)Cl₂ (3) | KOAc | Dioxane | 80 | 12 | 85 |

| 2 | 5-Bromopyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 8 | 92 |

| 3 | 4,6-Dichloropyrimidine | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 78 |

| 4 | 2-Amino-5-bromopyrimidine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 6 | 89 |

Detailed Experimental Protocol: Synthesis of 2-(Pinacolatoboronyl)pyrimidine

Materials:

-

2-Chloropyrimidine (1.0 equiv)

-

Bis(pinacolato)diboron (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

Procedure:

-

To a dry Schlenk flask, add 2-chloropyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(pinacolatoboronyl)pyrimidine.

Iridium-Catalyzed C-H Borylation of Pyrimidines

Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds, circumventing the need for pre-functionalized starting materials. Iridium catalysts, in particular, have shown remarkable efficacy in mediating the borylation of C-H bonds in a variety of heterocyclic systems, including pyrimidines.[1][2][3]

General Reaction Scheme

Where Ar-H is the substituted pyrimidine.

Quantitative Data Summary

| Entry | Pyrimidine Substrate | Iridium Catalyst (mol%) | Ligand (mol%) | Borylation Reagent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Phenylpyrimidine | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | B₂pin₂ | 100 | 16 | 75 (at C5) |

| 2 | 4-tert-Butylpyrimidine | [Ir(COD)Cl]₂ (2) | dMeO-bpy (4) | HBpin | 80 | 24 | 68 (at C2/C6) |

| 3 | 2,6-Dichloropyrimidine | [Ir(COD)OMe]₂ (1) | dtbpy (2) | B₂pin₂ | 80 | 12 | 85 (at C4) |

| 4 | 5-Methoxypyrimidine | [Ir(COD)OMe]₂ (1.5) | dtbpy (3) | B₂pin₂ | 100 | 16 | 72 (at C2) |

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; dMeO-bpy = 4,4'-dimethoxy-2,2'-bipyridine; HBpin = pinacolborane

Detailed Experimental Protocol: Synthesis of 2-Phenyl-5-(pinacolatoboronyl)pyrimidine

Materials:

-

2-Phenylpyrimidine (1.0 equiv)

-

Bis(pinacolato)diboron (1.5 equiv)

-

[Ir(COD)OMe]₂ (0.015 equiv)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox, add 2-phenylpyrimidine, bis(pinacolato)diboron, [Ir(COD)OMe]₂, and dtbpy to a reaction vial.

-

Add anhydrous THF to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100°C and stir for 16 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-phenyl-5-(pinacolatoboronyl)pyrimidine.

Lithiation-Borylation of Halopyrimidines

The lithiation-borylation sequence is a classic and reliable method for the preparation of boronic acids.[4] This two-step process involves a halogen-metal exchange to generate a pyrimidyllithium intermediate, which is then quenched with a trialkyl borate ester. Subsequent hydrolysis affords the desired pyrimidine boronic acid.

General Reaction Scheme

Where Ar-X is the substituted halopyrimidine and B(OR)₃ is a trialkyl borate.

Quantitative Data Summary

| Entry | Halopyrimidine Substrate | Organolithium Reagent | Borate Ester | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyrimidine | n-BuLi | B(OiPr)₃ | -78 | 2 | 88 |

| 2 | 5-Iodopyrimidine | t-BuLi | B(OMe)₃ | -78 | 1.5 | 90 |

| 3 | 2-Chloro-5-aminopyrimidine | n-BuLi (after silylation) | B(OiPr)₃ | -78 | 3 | 80 |

| 4 | 4-Chloro-6-phenylpyrimidine | LDA | B(OiPr)₃ | -78 | 2 | 75 |

Detailed Experimental Protocol: Synthesis of Pyrimidine-2-boronic Acid

Materials:

-

2-Bromopyrimidine (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Nitrogen or Argon gas

Procedure:

-

Dissolve 2-bromopyrimidine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add the n-BuLi solution dropwise, maintaining the temperature below -70°C.

-

Stir the resulting solution at -78°C for 1 hour.

-

Add triisopropyl borate dropwise, again keeping the temperature below -70°C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the mixture to 0°C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1 hour.

-

Separate the aqueous and organic layers.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude pyrimidine-2-boronic acid can often be used without further purification or can be purified by recrystallization.

Condensation Route to Pyrimidine Trifluoroborate Salts

A novel and elegant approach to pyrimidine boronic acid derivatives involves the condensation of ynone trifluoroborates with amidines or guanidines.[5] This method directly furnishes stable pyrimidine trifluoroborate salts, which can be readily converted to the corresponding boronic acids or used directly in cross-coupling reactions.

General Reaction Scheme

Where R¹-C≡C-CO-R²-BF₃K is a ynone trifluoroborate and R³-C(=NH)NH₂ is an amidine.

Quantitative Data Summary

| Entry | Ynone Trifluoroborate | Amidine/Guanidine | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylpropioloyl trifluoroborate | Benzamidine | Toluene | 110 | 16 | 85 |

| 2 | 4-Methoxyphenylpropioloyl trifluoroborate | Acetamidine | Toluene | 110 | 18 | 78 |

| 3 | Cyclopropylpropioloyl trifluoroborate | Guanidine | Toluene | 110 | 24 | 82 |

| 4 | Thienylpropioloyl trifluoroborate | Benzamidine | Xylene | 140 | 12 | 75 |

Detailed Experimental Protocol: Synthesis of 2,6-Diphenyl-4-(trifluoroboronyl)pyrimidine Potassium Salt

Materials:

-

Potassium (3-oxo-1,3-diphenylprop-1-yn-1-yl)trifluoroborate (1.0 equiv)

-

Benzamidine hydrochloride (1.2 equiv)

-

Potassium carbonate (1.5 equiv)

-

Anhydrous toluene

Procedure:

-

To a round-bottom flask, add potassium (3-oxo-1,3-diphenylprop-1-yn-1-yl)trifluoroborate, benzamidine hydrochloride, and potassium carbonate.

-

Add anhydrous toluene to the flask.

-

Heat the mixture to reflux (approximately 110°C) and stir for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the solid precipitate and wash with cold toluene.

-

The collected solid is the desired 2,6-diphenyl-4-(trifluoroboronyl)pyrimidine potassium salt, which can be further purified by recrystallization if necessary.

Visualization of a Relevant Biological Pathway

Substituted pyrimidine boronic acids are valuable precursors for the synthesis of molecules that can modulate biological pathways. One such pathway involves the Valosin-Containing Protein (VCP), also known as p97, a key player in protein homeostasis.[2][6] Inhibitors of VCP/p97, some of which incorporate a pyrimidine core, are being investigated as potential anti-cancer agents.[6]

Caption: VCP/p97-mediated protein degradation and its inhibition.

The diagram above illustrates the role of the VCP/p97 ATPase in recognizing and processing ubiquitinated substrate proteins for subsequent degradation by the proteasome. This process is ATP-dependent and involves the association of various cofactors. Pyrimidine-based inhibitors can target VCP/p97, disrupting this crucial cellular process.

Conclusion

The synthesis of substituted pyrimidine boronic acids can be achieved through a variety of effective methods, each with its own set of advantages and considerations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The palladium-catalyzed Miyaura borylation and lithiation-borylation are well-established and versatile methods, while iridium-catalyzed C-H borylation and novel condensation reactions offer more direct and innovative approaches. The development of these synthetic strategies continues to empower medicinal chemists in their quest to design and create novel therapeutics targeting a range of diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. | Semantic Scholar [semanticscholar.org]

- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Dawn of a New Era in Heterocyclic Chemistry: The Early Research and Discovery of Pyrimidine-Based Boronic Acids

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of pyrimidine-based boronic acids marked a significant milestone in medicinal chemistry and organic synthesis. These hybrid molecules, combining the biologically significant pyrimidine scaffold with the versatile boronic acid functional group, have become indispensable tools in the construction of complex molecular architectures, particularly in the realm of drug discovery. This technical guide delves into the early research that led to the discovery and development of these pivotal compounds, providing a comprehensive overview of their initial synthesis, characterization, and the foundational applications that paved the way for their current prominence.

The Genesis of Pyrimidine-Based Boronic Acids: Early Synthetic Endeavors

While the history of the pyrimidine ring dates back to the 19th century, the deliberate synthesis of pyrimidine-based boronic acids is a more recent development, with seminal work emerging in the early 2000s. Early researchers recognized the potential of these compounds as key building blocks in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to forge carbon-carbon bonds and access novel chemical space for drug development.

One of the foundational methods for the synthesis of pyrimidine-based boronic acids involves the lithiation of a halopyrimidine followed by quenching with a trialkyl borate. This approach, detailed in early publications, laid the groundwork for the preparation of key intermediates like pyrimidine-5-boronic acid.

Experimental Protocol: First Synthesis of Pyrimidine-5-boronic Acid

The following protocol is a detailed representation of the early methods used to synthesize pyrimidine-5-boronic acid, based on literature from the early 2000s.[1][2]

Materials:

-

5-Bromopyrimidine

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

2M Potassium hydroxide (KOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Acetonitrile

Procedure:

-

Reaction Setup: A solution of 5-bromopyrimidine (1.0 g, 6.29 mmol) and triisopropyl borate (1.46 mL, 7.55 mmol) in a mixture of anhydrous toluene (16 mL) and anhydrous THF (4 mL) is prepared in a flame-dried, three-necked flask under an inert nitrogen atmosphere.

-

Lithiation: The reaction mixture is cooled to -70 °C using a dry ice/acetone bath. n-Butyllithium (3.02 mL of a 2M solution in hexane, 7.55 mmol) is added dropwise to the stirred solution, maintaining the temperature at -70 °C.

-

Reaction: The mixture is stirred at -70 °C for 30 minutes.

-

Quenching: The cooling bath is removed, and the reaction is allowed to warm to -20 °C. The reaction is then quenched by the dropwise addition of 2M HCl (10 mL).

-

Work-up: The mixture is allowed to warm to room temperature, and the phases are separated. The aqueous phase is adjusted to a pH of 5.5 with 2M KOH and then extracted with THF (3 x 25 mL).

-

Isolation and Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield a colorless solid. This solid is then slurried in acetonitrile (2 mL), collected by filtration, and dried to afford pure pyrimidine-5-boronic acid.[2]

Quantitative Data from Early Syntheses

The following table summarizes the key quantitative data from the early synthesis of pyrimidine-5-boronic acid.

| Parameter | Value | Reference |

| Starting Material | 5-Bromopyrimidine | [2] |

| Yield | 44% | [2] |

| Appearance | Bright white solid | [2] |

| ¹H NMR (MeOD, 250 MHz) δ | 9.14 (1H, s), 8.98 (2H, s) | [2] |

Visualizing the Synthesis: An Experimental Workflow

The following diagram illustrates the logical flow of the early synthetic protocol for pyrimidine-5-boronic acid.

References

The 2-Methoxypyrimidine Moiety: A Comprehensive Technical Guide to its Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxypyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-deficient pyrimidine ring, give rise to a rich and diverse reactivity profile. This technical guide provides an in-depth exploration of the fundamental reactivity of the 2-methoxypyrimidine moiety, offering a valuable resource for researchers engaged in the synthesis and functionalization of this important chemical entity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring renders it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. The presence of a good leaving group at these positions facilitates the displacement by a wide range of nucleophiles.

When the 2-methoxypyrimidine core is further substituted with a leaving group, such as a halogen at the C4 position (e.g., 4-chloro-2-methoxypyrimidine), nucleophilic attack predominantly occurs at the C4 position. This regioselectivity is governed by the greater activation provided by the two flanking nitrogen atoms.

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on Substituted 2-Methoxypyrimidines

| Substrate | Nucleophile | Position of Substitution | Product | Yield (%) | Reference |

| 4-Chloro-2-methoxypyrimidine | Secondary Amine | C4 | 4-Amino-2-methoxypyrimidine | Good | General Observation |

| 2-MeSO2-4-chloropyrimidine | Alkoxide | C2 | 2-Alkoxy-4-chloropyrimidine | Exclusive | [1] |

| 2-MeSO2-4-chloropyrimidine | Amine | C4 | 4-Amino-2-methylsulfonylpyrimidine | Selective | [1] |

Experimental Protocol: Nucleophilic Substitution of 4-Chloro-2-methoxypyrimidine with an Amine

Materials:

-

4-Chloro-2-methoxypyrimidine (1.0 eq)

-

Amine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N-Methyl-2-pyrrolidone (NMP)

-

Reaction vessel (e.g., microwave vial)

-

Magnetic stirrer

-

Heating source (e.g., microwave reactor or oil bath)

Procedure:

-

To a reaction vessel, add 4-chloro-2-methoxypyrimidine, the desired amine, and DIPEA.

-

Add NMP as the solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-150 °C) with stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired 4-amino-2-methoxypyrimidine derivative.

Figure 1: Experimental workflow for nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions

The 2-methoxypyrimidine scaffold can be readily functionalized via a variety of palladium-catalyzed cross-coupling reactions. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. For these reactions to occur, the pyrimidine ring is typically pre-functionalized with a halide (e.g., Cl, Br, I) or a triflate group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide or triflate and an organoboron compound. For 2-methoxypyrimidine derivatives, this reaction allows for the introduction of aryl, heteroaryl, and alkyl groups.

Table 2: Suzuki-Miyaura Coupling of Halogenated 2-Methoxypyrimidine Derivatives

| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Chloro-4,6-dimethoxypyrimidine | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | 95 | Adapted from general procedures |

| 5-Bromo-2-methoxypyrimidine | Thiophen-2-ylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 95 | 78 | [2] |

| 5-Bromo-2-methoxypyrimidine | Quinolin-3-ylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 95 | 65 | [2] |

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyrimidine

Materials:

-

5-Bromo-2-methoxypyrimidine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh3)4 (0.05 eq)

-

Sodium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Reaction vessel

-

Magnetic stirrer

-

Heating source

Procedure:

-

In a reaction vessel, combine 5-bromo-2-methoxypyrimidine, the arylboronic acid, Pd(PPh3)4, and sodium carbonate.

-

Add a degassed mixture of 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 95-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biarylpyrimidine.[2]

References

An In-depth Technical Guide to CAS Number 628692-15-9 and the Associated Drug Candidate TAK-243 (MLN7243)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for CAS number 628692-15-9, identified as 2-Methoxypyrimidine-5-boronic acid. Recognizing that the in-depth biological and pharmacological interest likely lies with a similarly referenced but distinct compound, this guide also offers a detailed exploration of TAK-243 (also known as MLN7243), a potent and selective inhibitor of the Ubiquitin-Activating Enzyme (UAE).

Part 1: this compound (CAS 628692-15-9)

This compound is a chemical reagent, primarily utilized in organic synthesis. Its properties and safety information are summarized below.

Chemical Properties

| Property | Value |

| CAS Number | 628692-15-9 |

| Molecular Formula | C₅H₇BN₂O₃[1][2] |

| Molecular Weight | 153.93 g/mol [1][3] |

| Appearance | Solid[1][4] |

| InChI Key | YPWAJLGHACDYQS-UHFFFAOYSA-N[1][4] |

| SMILES String | OB(O)C1=CN=C(OC)N=C1[1][4] |

| Melting Point | 159-161 ºC[5] |

Safety Data

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation mark)[1][4] |

| Signal Word | Warning[1][2][4] |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation.[1][4] |

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P337+P313[1][4] |

| Storage | Keep container tightly closed. Store in a cool and dark place.[2] |

| Handling | Handle in a well-ventilated place. Wear protective gloves and eye protection. Avoid contact with skin, eyes, and clothing.[2] |

Part 2: TAK-243 (MLN7243) - A First-in-Class UAE Inhibitor

TAK-243 is a potent, mechanism-based, small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1. It is under investigation as a potential anti-cancer therapeutic.

Mechanism of Action and Signaling Pathway

TAK-243 functions by inhibiting UAE, the apical enzyme in the ubiquitin-proteasome system (UPS). This inhibition prevents the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes, thereby blocking the entire ubiquitination cascade. The disruption of protein ubiquitination leads to the accumulation of unfolded and misfolded proteins, inducing proteotoxic stress, particularly within the endoplasmic reticulum (ER). This ER stress activates the Unfolded Protein Response (UPR), and when the stress is overwhelming, it triggers apoptosis, leading to cancer cell death.

Quantitative Data

In Vitro Potency of TAK-243

| Target/Assay | IC₅₀ | Reference |

| UAE (UBA1) in UBCH10 E2 thioester assay | 1 ± 0.2 nM | --INVALID-LINK-- |

| Fat10-activating enzyme (UBA6) | 7 ± 3 nM | --INVALID-LINK-- |

| NEDD8-activating enzyme (NAE) | 28 ± 11 nM | --INVALID-LINK-- |

| SUMO-activating enzyme (SAE) | 850 ± 180 nM | --INVALID-LINK-- |

| ISG15-activating enzyme (UBA7) | 5,300 ± 2,100 nM | --INVALID-LINK-- |

| Autophagy-activating enzyme (ATG7) | >10,000 nM | --INVALID-LINK-- |

Cellular Activity of TAK-243

| Cell Line Panel | EC₅₀ Range | Reference |

| 30 Cancer Cell Lines | 0.006 - 1.1 µM | --INVALID-LINK-- |

Safety Data for TAK-243 (MLN7243)

As an investigational drug, comprehensive public safety data sheets are limited. It is intended for research use only and not for human or veterinary use. Standard laboratory precautions for handling potent small molecules should be followed.

| Parameter | Information |

| Solubility | Soluble in DMSO |

| Storage | Store as a solid at -20°C for long-term storage. |

| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood. |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of TAK-243. Specific details may need to be optimized for particular cell lines or experimental systems.

Experimental Workflow: Preclinical Evaluation of TAK-243

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[3] Incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of TAK-243 and an untreated control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[3][6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1][6]

Western Blot for Ubiquitination

This protocol is used to detect changes in global protein ubiquitination.

-

Sample Preparation: Lyse cells treated with TAK-243 or vehicle control with a lysis buffer containing protease and deubiquitinase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of TAK-243 to its target protein (UAE/UBA1) in a cellular context.

-

Cell Treatment: Treat intact cells with TAK-243 or a vehicle control and incubate for 1-2 hours at 37°C.[8]

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[9]

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.[8]

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.[8][9]

-

Supernatant Collection: Collect the supernatant containing the soluble protein fraction.

-

Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for UAE/UBA1.[9]

-

Data Analysis: Quantify the band intensities and plot them against the temperature to generate melt curves. A shift in the melt curve for TAK-243-treated samples compared to the control indicates target engagement.[9]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of TAK-243 in a living organism.

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a PBS and Matrigel mixture, to a final concentration of approximately 5 x 10⁷ cells/mL.[10]

-

Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]

-

Tumor Growth Monitoring: Once tumors are palpable (typically 5-7 days post-injection), measure tumor size 2-3 times per week using digital calipers.[10] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[10]

-

Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer TAK-243 (e.g., by intravenous or oral route) according to the desired dosing schedule. The control group receives a vehicle.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors.[11] Assess for any signs of toxicity.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Tumor xenograft model [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboronic acids and organic halides. This powerful and versatile method is of particular interest in medicinal chemistry and drug development due to its broad functional group tolerance and generally high yields. Pyrimidine moieties are prevalent in a vast array of biologically active compounds, and the functionalization of the pyrimidine core is a critical step in the synthesis of many drug candidates.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Methoxypyrimidine-5-boronic acid with a focus on its application in the synthesis of 5-aryl-2-methoxypyrimidines. These products serve as key intermediates and scaffolds in the development of novel therapeutics.

Data Presentation

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between this compound and various heteroaryl halides. The data is compiled from literature sources to provide a comparative overview of expected yields under specific reaction conditions.[1]

| Entry | Heteroaryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4,6-dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 12 | 56 |

| 2 | 2-methoxy-5-bromopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 12 | 84 |

| 3 | 2-chloro-5-iodopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 12 | 63 |

| 4 | 2-methoxy-3-bromopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 12 | 64 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the key starting material, this compound, from 2-methoxy-5-bromopyrimidine.

Materials:

-

2-methoxy-5-bromopyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve 2-methoxy-5-bromopyrimidine (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M aqueous HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Triturate the resulting crude solid with hexane to afford this compound as a solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or Heteroaryl halide (e.g., 2-chloro-5-iodopyridine)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-